3-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H17F3N2O2 and its molecular weight is 254.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Preparation of β-Hydroxy-α-amino Acid for Drug Synthesis
The study by Goldberg et al. (2015) demonstrates the use of recombinant d-threonine aldolase enzymes in synthesizing chiral β-hydroxy-α-amino acids, which are key intermediates in developing certain drug candidates. This showcases the compound's potential role in synthesizing complex molecules for pharmaceutical applications (Goldberg et al., 2015).
Acylation of Pyrrolidine-Diones for Tetramic Acid Synthesis
Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, highlighting the compound's relevance in creating bioactive molecules (Jones et al., 1990).
Development of Trifluoromethyl-substituted Aminopyrroles
Khlebnikov et al. (2018) outlined a method to prepare trifluoromethyl-substituted aminopyrroles, indicating the compound's utility in developing materials with unique properties (Khlebnikov et al., 2018).
Chemical Synthesis and Catalysis
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
Fleck et al. (2003) discuss the synthesis of a key intermediate for premafloxacin, showcasing the compound's role in antibiotic development (Fleck et al., 2003).
Metal-Free Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, highlighting the environmental benefits of such synthetic approaches (Kumar et al., 2017).
Properties
IUPAC Name |
3-amino-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-2-17-9(10(11,12)13)4-6-15(7-9)8(16)3-5-14/h2-7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDDVVVNZZCZSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CCN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.